molecular formula C12H14F3N3O2 B2551326 (2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone CAS No. 2415509-58-7

(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone

Cat. No.: B2551326
CAS No.: 2415509-58-7
M. Wt: 289.258
InChI Key: HDYRSDHLZZHOCX-UHFFFAOYSA-N
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Description

The compound “(2,6-Dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone” is a chemical compound with a molecular weight of 274.29 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of this compound or its derivatives could involve a Mannich reaction . This reaction is a suitable method to introduce an aminoalkyl substituent into a molecule . In several instances, the Mannich derivatives exhibit better activity than the corresponding parent analogs .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s solubility was evaluated and the result showed that it was three times more soluble than that of curcumin pyrazole .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[4-(trifluoromethyl)pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O2/c1-7-5-18(6-8(2)20-7)11(19)10-16-4-3-9(17-10)12(13,14)15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYRSDHLZZHOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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